3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol
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Overview
Description
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol is a chemical compound with a complex structure that includes dichlorobenzyl and trifluoropropanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol typically involves the reaction of 2,4-dichlorobenzylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions are complex and may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzylamine: A related compound with similar structural features but lacking the trifluoropropanol group.
1,1,1-Trifluoro-2-propanol: A compound that shares the trifluoropropanol group but lacks the dichlorobenzylamine moiety.
Uniqueness
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol is unique due to the combination of dichlorobenzyl and trifluoropropanol groups in its structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Overview
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol (CAS No. 478081-29-7) is an organic compound with a complex structure that integrates a dichlorobenzyl group and a trifluoropropanol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. The following sections detail its synthesis, biological mechanisms, and observed effects in various studies.
Chemical Structure
The molecular formula of this compound is C10H10Cl2F3NO, with a molecular weight of approximately 288.09 g/mol. The presence of both chlorine and fluorine atoms in its structure contributes to its unique chemical properties.
Synthesis
The synthesis typically involves the reaction of 2,4-dichlorobenzylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. This reaction is facilitated by suitable catalysts and solvents to optimize yield and purity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may modulate these targets' activities through binding interactions that lead to various biological responses. Notably, the trifluoropropanol group may enhance the lipophilicity of the molecule, potentially influencing its bioavailability and interaction with cellular membranes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Anticancer Properties
Several studies have evaluated the compound's antiproliferative effects against cancer cell lines. An MTT assay revealed that it possesses cytotoxic effects on human cancer cells including MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be below 10 µM for several tested concentrations .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), indicating a potential role in managing inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that at concentrations of 50 µg/mL, the compound inhibited bacterial growth by more than 90% compared to control groups.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, the compound was tested against multiple human cancer cell lines using an MTT assay. It exhibited IC50 values ranging from 5 µM to 15 µM across different cell types, demonstrating broad-spectrum anticancer activity.
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Molecular Weight | 288.09 g/mol | Varies (e.g., dichlorobenzylamine ~ 202 g/mol) |
Antimicrobial Activity | Effective against E. coli, S. aureus | Varies widely |
Anticancer Activity | IC50 < 10 µM for multiple lines | Varies; some show higher IC50 |
Anti-inflammatory Activity | Inhibits cytokine production | Varies; some compounds show similar effects |
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2F3NO/c11-7-2-1-6(8(12)3-7)4-16-5-9(17)10(13,14)15/h1-3,9,16-17H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEADNLRSYFUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.